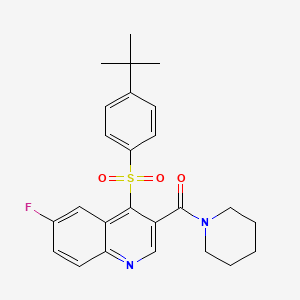![molecular formula C22H16N2O6S B2576018 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide CAS No. 301336-45-8](/img/structure/B2576018.png)
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H16N2O6S and its molecular weight is 436.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s known that this compound exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics . These properties suggest that the compound may interact with specific molecular targets that can influence these processes.
Mode of Action
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide exhibits a reversible mechanochromism, changing from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere . This suggests that the compound interacts with its targets in a way that allows for changes in its emission properties under different conditions.
Biochemical Pathways
The compound’s aiee and esipt characteristics suggest that it may influence pathways related to fluorescence and proton transfer .
Result of Action
The compound’s ability to exhibit reversible mechanochromism suggests that it may induce changes in molecular conformation and electronic distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a change in emission color under external stimulus and returns to its original state under a dichloromethane atmosphere . This suggests that the compound’s action can be influenced by physical stimuli and the presence of certain chemicals in its environment.
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide within cells and tissues are not well-characterized. It is believed that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c25-20-11-9-15(23-31(29,30)17-6-3-5-16(13-17)24(27)28)12-19(20)22-18-7-2-1-4-14(18)8-10-21(22)26/h1-13,23,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLBLUOMOKDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2575940.png)
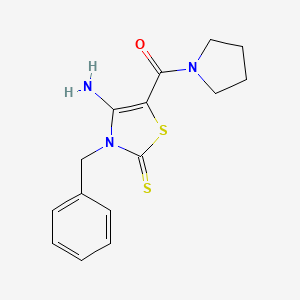
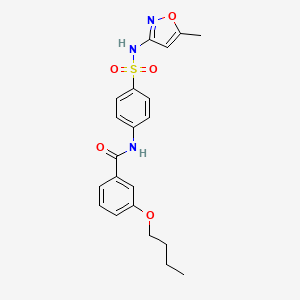


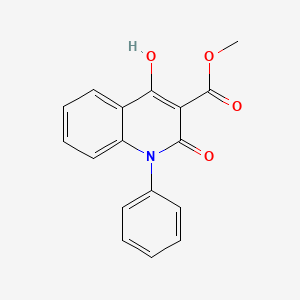

![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)

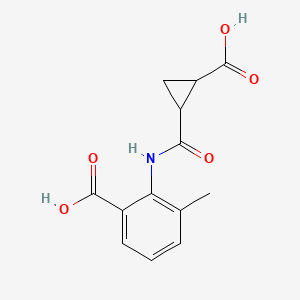
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)
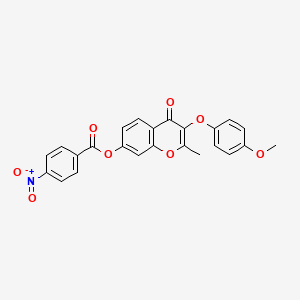
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
